(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide
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Overview
Description
The compound (8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, ether, and carbonyl groups. Its unique configuration and properties make it a subject of interest in chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may include:
Amino Acid Derivatization: The initial step often involves the derivatization of amino acids to introduce the necessary functional groups.
Coupling Reactions: The intermediate compounds are then coupled using reagents such as carbodiimides or phosphonium salts to form peptide bonds.
Cyclization: The formation of the tricyclic core structure is achieved through cyclization reactions, which may involve the use of strong acids or bases.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesizers and large-scale reactors. Key considerations include:
Reaction Efficiency: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as chromatography and crystallization to purify the final product.
Scalability: Ensuring that the synthetic route can be scaled up for industrial production without compromising quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The amino and ether groups can be oxidized to form corresponding oxides.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro compounds, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.
Modulating Receptor Activity: Altering the function of receptors by binding to their ligand-binding domains.
Pathway Inhibition: Blocking specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, or improved therapeutic efficacy.
Properties
Molecular Formula |
C47H59N11O7 |
---|---|
Molecular Weight |
890.0 g/mol |
IUPAC Name |
(8S,11S,14S)-14-[[(2S)-4-amino-2-[[2-(4-tert-butylphenyl)-4-methylpyrimidine-5-carbonyl]amino]butanoyl]-methylamino]-3,18-bis(2-aminoethoxy)-N-(cyanomethyl)-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxamide |
InChI |
InChI=1S/C47H59N11O7/c1-27-35(26-53-41(54-27)30-8-11-32(12-9-30)47(3,4)5)43(60)56-36(15-16-48)46(63)58(6)40-31-10-14-39(65-22-19-51)34(25-31)33-23-29(7-13-38(33)64-21-18-50)24-37(44(61)52-20-17-49)57-42(59)28(2)55-45(40)62/h7-14,23,25-26,28,36-37,40H,15-16,18-22,24,48,50-51H2,1-6H3,(H,52,61)(H,55,62)(H,56,60)(H,57,59)/t28-,36-,37-,40-/m0/s1 |
InChI Key |
FNOKZRYCHPSURW-WFXFPESJSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@@H](CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)[C@@H](C(=O)N1)N(C)C(=O)[C@H](CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N |
Canonical SMILES |
CC1C(=O)NC(CC2=CC(=C(C=C2)OCCN)C3=C(C=CC(=C3)C(C(=O)N1)N(C)C(=O)C(CCN)NC(=O)C4=CN=C(N=C4C)C5=CC=C(C=C5)C(C)(C)C)OCCN)C(=O)NCC#N |
Origin of Product |
United States |
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